molecular formula C₃₀H₄₆Na₂O₇S B1155639 Maslinic Acid 3-Sulfate Disodium Salt

Maslinic Acid 3-Sulfate Disodium Salt

Cat. No.: B1155639
M. Wt: 596.73
Attention: For research use only. Not for human or veterinary use.
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Description

Maslinic acid is a pentacyclic triterpenoid naturally occurring in plants such as loquat leaves (Eriobotrya japonica) and Cornus officinalis (). Its sulfated derivative, Maslinic Acid 3-Sulfate Disodium Salt, is a chemically modified form where a sulfate group is introduced at the 3-hydroxy position, followed by neutralization with sodium to form the disodium salt. This modification enhances water solubility, a common strategy to improve bioavailability for pharmaceutical or metabolic studies.

Properties

Molecular Formula

C₃₀H₄₆Na₂O₇S

Molecular Weight

596.73

Synonyms

2α,3β-Dihydroxyolean-12-en-28-oic Acid 3-Sulfate Disodium Salt;  2α,3β-Dihydroxyloleanolic Acid 3-Sulfate Disodium Salt;  2α,3β-Dihydroxyolean-12-en-28-oic Acid 3-Sulfate Disodium Salt;  2α-Hydroxyoleanolic Acid 3-Sulfate Disodium Salt;  Crategolic Acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfated Bile Acids

Sulfated bile acids, such as Cholic Acid 3-Sulfate Disodium Salt (C₂₄H₃₈Na₂O₈S, MW 532.60) and Deoxycholic Acid 3-Sulfate Disodium Salt (C₂₄H₃₆Na₂O₇S, MW 532.62), share the sulfation modification at the 3-position. These compounds are synthesized to reduce toxicity and enhance excretion efficiency.

Property Maslinic Acid 3-Sulfate Disodium Salt (Inferred) Cholic Acid 3-Sulfate Disodium Salt Deoxycholic Acid 3-Sulfate Disodium Salt
Core Structure Pentacyclic triterpenoid Steroid (bile acid) Steroid (secondary bile acid)
Molecular Weight ~600–650 (estimated) 532.60 532.62
Solubility High (due to sulfation and sodium salt) High High
Biological Role Potential anti-inflammatory/anti-acne Detoxification Fat emulsification

Key Differences :

  • Structural Class: Maslinic acid derivatives are triterpenoids, whereas bile acid sulfates are steroids.
  • Biological Targets : Sulfated bile acids primarily modulate lipid metabolism, while maslinic acid derivatives may target inflammatory pathways (e.g., inhibition of P. acnes).
Other Sulfated Triterpenoids

Compounds like 3-O-coumaroyl maslinic acid () and ursolic acid sulfates (e.g., 18-dehydro-ursolic acid derivatives) highlight the role of sulfation in triterpenoid pharmacology. However, these are esterified forms rather than sulfated salts.

Property This compound 3-O-coumaroyl Maslinic Acid Ursolic Acid 3-Sulfate (Inferred)
Modification Sulfate + disodium salt Coumaroyl ester Sulfate (hypothetical)
Solubility High Moderate (ester) High (if sulfated)
Bioactivity Enhanced anti-inflammatory potential Antioxidant Anti-cancer (hypothetical)

Pharmacokinetic and Metabolic Comparisons

  • Sulfation Impact: Sulfation generally increases water solubility and reduces passive diffusion across membranes, favoring renal excretion. For bile acids, this reduces hepatotoxicity; for triterpenoids, it may alter tissue distribution.
  • Enzymatic Pathways: Sulfotransferases (e.g., SULT2A1) catalyze sulfation in both bile acids and triterpenoids.

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